4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide
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Overview
Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core, which is substituted with a thiazole ring and a sulfonyl group attached to an ethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with thiazole-2-amine under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate product with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the ethylpiperidine moiety is attached to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide
- 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-yl)benzamide
- 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-4-yl)benzamide
Uniqueness
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-14-5-3-4-11-20(14)25(22,23)15-8-6-13(7-9-15)16(21)19-17-18-10-12-24-17/h6-10,12,14H,2-5,11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNBELMCAKJTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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